4-(Difluoromethyl)-3-nitrobenzoic acid
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Overview
Description
“4-(Difluoromethyl)-3-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6F2O2 . It has an average mass of 172.129 Da and a monoisotopic mass of 172.033585 Da .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of interest in recent years . The synthesis of these compounds often involves the use of difluoromethylation reagents and can be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a difluoromethyl group attached . The presence of the difluoromethyl group significantly influences the molecule’s reactivity and lipophilicity .Chemical Reactions Analysis
Difluoromethylation reactions have been a focus of research in recent years . These reactions involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . The reactions can be accomplished through various methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include an average mass of 172.129 Da and a monoisotopic mass of 172.033585 Da . The difluoromethyl group significantly influences the molecule’s reactivity and lipophilicity .Mechanism of Action
While the specific mechanism of action for “4-(Difluoromethyl)-3-nitrobenzoic acid” is not mentioned in the search results, compounds with a difluoromethyl group are known to have various biological activities . For example, the difluoromethyl group is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .
Safety and Hazards
Future Directions
The field of difluoromethylation, including compounds like “4-(Difluoromethyl)-3-nitrobenzoic acid”, is a growing area of research . The introduction of difluoromethyl groups into organic molecules has potential applications in medicinal chemistry, agrochemicals, and materials science . Future research will likely continue to explore new synthesis methods and applications for these compounds .
Properties
IUPAC Name |
4-(difluoromethyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-7(10)5-2-1-4(8(12)13)3-6(5)11(14)15/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHECXINXTJJLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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